Cas no 26629-92-5 (Morpholine,4-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1))
26629-92-5 structure
Product Name:Morpholine,4-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
CAS-nummer:26629-92-5
MF:C18H19ClF3NO
MW:357.797774553299
CID:271808
PubChem ID:213530
Update Time:2025-04-19
Morpholine,4-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
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- Morpholine,4-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
- 4-benzyl-2-[3-(trifluoromethyl)phenyl]morpholine,hydrochloride
- DTXSID40949464
- 4-Benzyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride
- 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine--hydrogen chloride (1/1)
- 26629-92-5
- Morpholine, 4-benzyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride
-
- Inchi: 1S/C18H18F3NO.ClH/c19-18(20,21)16-8-4-7-15(11-16)17-13-22(9-10-23-17)12-14-5-2-1-3-6-14;/h1-8,11,17H,9-10,12-13H2;1H
- InChI-sleutel: OGNXAUDSIXJJPZ-UHFFFAOYSA-N
- LACHT: Cl.FC(C1=CC=CC(=C1)C1CN(CC2C=CC=CC=2)CCO1)(F)F
Berekende eigenschappen
- Exacte massa: 357.11087
- Monoisotopische massa: 357.1107264g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 368
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12.5Ų
Experimentele eigenschappen
- PSA: 12.47
Morpholine,4-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) Gerelateerde literatuur
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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